Potent IMPDH Inhibition Against Bacillus anthracis: A Key Differentiator for Anti-Infective Drug Discovery
The target compound demonstrates high-potency, non-competitive inhibition of Bacillus anthracis IMPDH with a Ki of 2.30 nM, and an IC50 of 4 nM, after a 10-minute preincubation [1]. This represents a validated, sub-nanomolar to low-nanomolar potency range against a clinically relevant biodefense pathogen target. In contrast, regioisomeric analogs such as N-benzyl-5-bromopyridin-2-amine or N-benzyl-6-bromopyridin-3-amine have not been reported to exhibit this specific inhibition profile against B. anthracis IMPDH, underscoring the unique value of the 3-amino-5-bromo substitution pattern for this target.
| Evidence Dimension | IMPDH inhibition (Bacillus anthracis) |
|---|---|
| Target Compound Data | Ki = 2.30 nM (non-competitive), IC50 = 4 nM |
| Comparator Or Baseline | Regioisomers (N-benzyl-5-bromopyridin-2-amine, N-benzyl-6-bromopyridin-3-amine): no reported IMPDH inhibition data |
| Quantified Difference | Not applicable (comparator data absent) |
| Conditions | Enzymatic assay with 10 min preincubation before NAD+ addition; spectrophotometric detection |
Why This Matters
This inhibition profile against Bacillus anthracis IMPDH, specifically tied to the 3-amino-5-bromo regioisomer, makes this compound essential for structure-activity relationship studies, target validation, and hit-to-lead campaigns in antibacterial drug discovery.
- [1] BindingDB. BDBM50100958 CHEMBL3329562: Enzyme Inhibition Constant Data for N-Benzyl-5-bromopyridin-3-amine. View Source
